![molecular formula C17H14N2O4 B12611039 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid CAS No. 649774-21-0](/img/structure/B12611039.png)
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid is an organic compound with the molecular formula C17H14N2O4 It is characterized by the presence of a benzoic acid moiety linked to a phenoxyacetamido group, which in turn is substituted with a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(Cyanomethyl)phenol: This can be achieved by the reaction of 4-hydroxybenzyl cyanide with appropriate reagents.
Formation of 2-[4-(Cyanomethyl)phenoxy]acetic acid: This involves the reaction of 4-(Cyanomethyl)phenol with chloroacetic acid under basic conditions.
Coupling with 3-Aminobenzoic acid: The final step involves the coupling of 2-[4-(Cyanomethyl)phenoxy]acetic acid with 3-aminobenzoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The cyanomethyl group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenoxyacetamido moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyanomethyl)phenoxyacetic acid
- 3-Aminobenzoic acid
- 4-Hydroxybenzyl cyanide
Uniqueness
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanomethyl group provides reactivity towards nucleophiles, while the phenoxyacetamido moiety enhances its binding affinity to biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
649774-21-0 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-[[2-[4-(cyanomethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c18-9-8-12-4-6-15(7-5-12)23-11-16(20)19-14-3-1-2-13(10-14)17(21)22/h1-7,10H,8,11H2,(H,19,20)(H,21,22) |
InChI Key |
QNJNROOGSIQNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)

![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
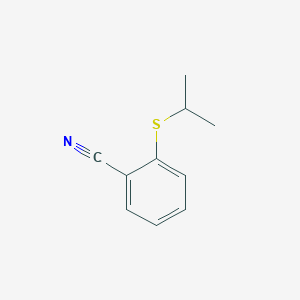
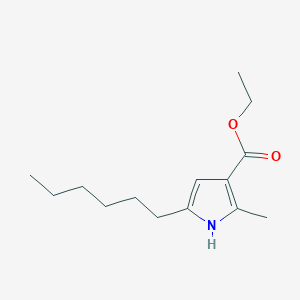

![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
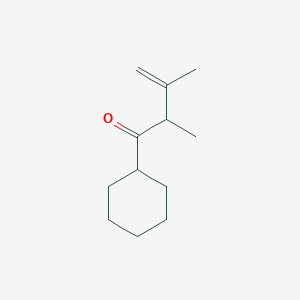
![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
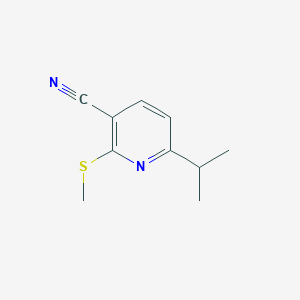
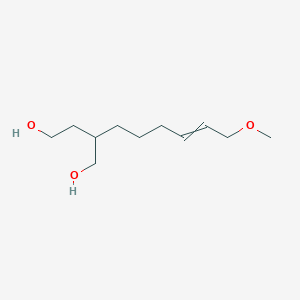
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
